tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is a chemical compound with the molecular formula C16H26N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl ((4-hydroxypiperidin-4-yl)methyl)carbamate as a starting material. This compound is reacted with a phenyl derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tert-butyl carbamate: A simpler carbamate derivative with similar chemical properties.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: A related compound with a cyclohexyl ring instead of a piperidine ring.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A compound with a similar piperidine structure but different substituents.
Uniqueness
Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-12-13-4-6-14(7-5-13)19-10-8-15(20)9-11-19/h4-7,15,20H,8-12H2,1-3H3,(H,18,21) |
InChI Key |
PEIVOOBWZIXWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)O |
Origin of Product |
United States |
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